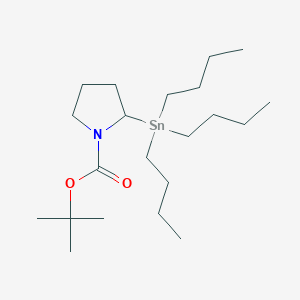
(S)-1-Boc-2-tributylstannanylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Boc-2-tributylstannanylpyrrolidine: is a synthetic organic compound that has garnered significant attention in scientific research. Its molecular formula is C21H43NO2Sn , and it has a molecular weight of 460.3 g/mol . This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
(S)-1-Boc-2-tributylstannanylpyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as alkyl halides or sulfonates are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium-based reagents
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed:
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different alkyl or aryl groups
Wissenschaftliche Forschungsanwendungen
(S)-1-Boc-2-tributylstannanylpyrrolidine: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the manufacturing of various chemical products, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which (S)-1-Boc-2-tributylstannanylpyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The tributylstannyl group is known to facilitate the formation of organotin compounds, which can act as catalysts or intermediates in various chemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Boc-2-tributylstannanylpyrrolidine: is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
(S)-1-Boc-3-acetamidopyrrolidine: This compound differs in the presence of an acetamide group instead of the tributylstannyl group.
Tributyltin compounds: These compounds share the tributylstannyl group but differ in the core structure and functional groups.
The uniqueness of this compound lies in its combination of the tributylstannyl group and the Boc-protected pyrrolidine, which provides versatility in its applications and reactivity.
Eigenschaften
CAS-Nummer |
123387-67-7 |
|---|---|
Molekularformel |
C21H43NO2Sn |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-tributylstannylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h6H,4-5,7H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
PZUXJSXENZTXMP-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid](/img/structure/B3376672.png)







![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B3376713.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B3376722.png)
![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)


